molecular formula C18H15BrN2O2 B14881486 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B14881486
M. Wt: 371.2 g/mol
InChI Key: LZAMLBIQNOQLNK-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzyl bromide and 2-methoxyphenyl hydrazine.

    Formation of Pyridazinone Ring: The key step involves the formation of the pyridazinone ring through a cyclization reaction. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a base like sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    2-(4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of bromine.

    2-(4-methylbenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one may impart unique chemical and biological properties compared to its analogs. Bromine can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C18H15BrN2O2/c1-23-17-5-3-2-4-15(17)16-10-11-18(22)21(20-16)12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3

InChI Key

LZAMLBIQNOQLNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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